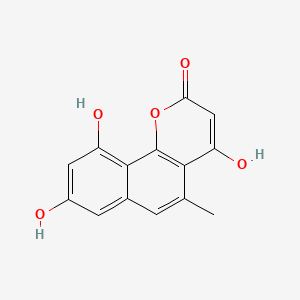![molecular formula C8H14O5S B589276 3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone CAS No. 154750-22-8](/img/structure/B589276.png)
3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone is a chemical compound with the molecular formula C8H14O5S. It is a butan-4-olide and a methanesulfonate ester. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone typically involves the reaction of (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: The furan ring can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include substituted furanyl derivatives.
Reduction Reactions: The major product is (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)methanol.
Oxidation Reactions: Products include oxidized furanyl compounds.
Applications De Recherche Scientifique
3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone involves its interaction with nucleophiles, leading to substitution reactions. The methanesulfonate group acts as a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)ethyl benzenesulfonate
- Dimethyl 5-oxotetrahydro-2,3-furandicarboxylate
- (5,5-Dimethyl-2-oxotetrahydro-3-furanyl)acetic acid
Uniqueness
3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone is unique due to its specific structure, which includes a methanesulfonate ester group attached to a furan ring. This structure imparts distinct reactivity and properties compared to similar compounds.
Propriétés
Numéro CAS |
154750-22-8 |
|---|---|
Formule moléculaire |
C8H14O5S |
Poids moléculaire |
222.255 |
Nom IUPAC |
(5,5-dimethyl-2-oxooxolan-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H14O5S/c1-8(2)4-6(7(9)13-8)5-12-14(3,10)11/h6H,4-5H2,1-3H3 |
Clé InChI |
JISQVVRQGZOKPJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)COS(=O)(=O)C)C |
Synonymes |
5,5-DIMETHYL-3-(MESYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














